2-Nitro-6-(trifluoromethyl)benzaldehyde

説明

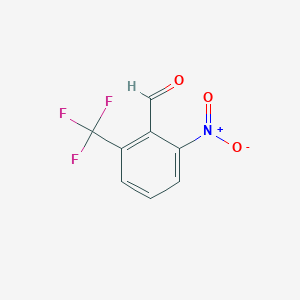

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-nitro-6-(trifluoromethyl)benzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F3NO3/c9-8(10,11)6-2-1-3-7(12(14)15)5(6)4-13/h1-4H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJSYVQQVFJMOGM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)[N+](=O)[O-])C=O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F3NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Position Within Aromatic Nitro and Trifluoromethyl Substituted Compounds

Aromatic compounds substituted with both nitro (-NO₂) and trifluoromethyl (-CF₃) groups represent a class of molecules characterized by significant electronic modification of the benzene (B151609) ring. georganics.skacs.org The nitro group is one of the most powerful electron-withdrawing groups, while the trifluoromethyl group is also strongly deactivating due to the high electronegativity of fluorine atoms. masterorganicchemistry.com The presence of these groups drastically reduces the electron density of the aromatic system, which in turn influences the compound's reactivity. wikipedia.org

Specifically, these substitutions facilitate nucleophilic aromatic substitution reactions while retarding electrophilic aromatic substitution. georganics.sk The trifluoromethyl group, in particular, has been investigated as a bioisosteric replacement for other functional groups, such as the nitro group, in the design of pharmacologically active molecules, sometimes leading to improved potency and metabolic stability. acs.orgnih.gov 2-Nitro-6-(trifluoromethyl)benzaldehyde is a distinct member of this class, where the ortho-positioning of these two strong electron-withdrawing groups relative to the aldehyde creates a unique electronic and steric environment, making it a specialized reagent for synthesizing complex target molecules.

Theoretical Significance of Benzaldehyde Derivatives in Organic Synthesis

Benzaldehyde (B42025), the simplest aromatic aldehyde, and its derivatives are fundamental precursors in a vast array of organic syntheses. britannica.comwikipedia.org They are key reactants in the creation of new compounds within the chemical, pharmaceutical, and cosmetic industries. wisdomlib.orgmdpi.com The aldehyde functional group is highly versatile, participating in numerous canonical reactions such as aldol (B89426) condensations, the Cannizzaro reaction, and the synthesis of imines. wikipedia.org

The significance of benzaldehyde derivatives lies in their ability to act as derivatizing agents, enabling the formation of stable products and complex molecular architectures. wisdomlib.org For instance, they are used to synthesize compounds like cinnamaldehyde, mandelic acid, and various heterocyclic structures. wikipedia.org This versatility makes them indispensable building blocks, allowing chemists to introduce aromatic moieties into larger molecules efficiently. The specific substituents on the benzaldehyde ring can modulate the reactivity of the aldehyde group and provide additional functional handles for subsequent chemical transformations.

Research Trajectories for Ortho Substituted Benzaldehydes

Research involving ortho-substituted benzaldehydes often focuses on the unique steric and electronic interactions between the adjacent aldehyde and substituent groups. These interactions can dictate the conformational preference of the aldehyde group, influencing its reactivity. ias.ac.in For example, the presence of a bulky ortho-substituent can hinder reactions at the aldehyde site or direct reactions to other parts of the molecule.

A significant area of modern research is the direct functionalization of the C-H bond at the ortho position. researchgate.net Strategies using transient directing groups that form an imine linkage with the benzaldehyde (B42025) have enabled diverse transformations, including arylation, halogenation, and amidation, at the adjacent C(sp²)-H bond. researchgate.net This approach expands the synthetic utility of benzaldehydes by allowing for late-stage modification of the aromatic core without the need for pre-installed directing groups. Furthermore, the synthesis of ortho-substituted benzaldehydes can be challenging, and developing new, efficient methods for their preparation remains an active area of investigation. google.comchem-soc.si The unique substitution pattern in 2-Nitro-6-(trifluoromethyl)benzaldehyde, with two ortho substituents, presents specific challenges and opportunities for synthetic exploration, particularly concerning the steric hindrance around the formyl group.

Contextualizing Electron Withdrawing Group Effects in Aromatic Systems

Strategic Introduction of the Trifluoromethyl Moiety

The trifluoromethyl (−CF3) group is a crucial functional group in the development of pharmaceuticals and agrochemicals, valued for its high electronegativity, metabolic stability, and lipophilicity. mdpi.comnih.gov Its incorporation into aromatic systems like benzaldehyde (B42025) can be achieved through various methodologies, which can be broadly categorized into building the group on a precursor or attaching a pre-formed CF3 moiety.

Fluorination Routes to Trifluoromethylated Aromatic Precursors

One of the most established industrial methods for synthesizing trifluoromethylated aromatic compounds involves a halogen exchange reaction. google.com This approach typically starts with an aromatic compound bearing a trichloromethyl (−CCl3) group. The benzotrichloride (B165768) derivative is then treated with a fluorinating agent, such as hydrogen fluoride (B91410) (HF), often in the presence of a catalyst like antimony pentachloride, to replace the chlorine atoms with fluorine. This method is advantageous for its use of readily available starting materials and its suitability for large-scale production. google.com

Another significant route is the deoxofluorination of aromatic carboxylic acids. researchgate.net This transformation converts a carboxyl group (−COOH) directly into a trifluoromethyl group (−CF3) using reagents like sulfur tetrafluoride (SF4) or diethylaminosulfur trifluoride (DAST). While effective, these reagents can be hazardous and require careful handling. illinois.edu

Post-Functionalization Approaches to Introduce the Trifluoromethyl Group

In contrast to building the CF3 group from other functionalities, post-functionalization methods install the entire moiety onto an aromatic ring, often at a later stage of the synthesis. These techniques have become increasingly sophisticated, offering milder conditions and broader substrate scopes.

Transition-metal-catalyzed cross-coupling reactions are particularly prominent. mdpi.com A common strategy involves the coupling of an aryl halide (iodide or bromide) with a trifluoromethyl source. A variety of reagents and catalytic systems have been developed for this purpose. For instance, the combination of sodium trifluoroacetate (B77799) (CF3COONa) and copper(I) iodide (CuI) can effectively trifluoromethylate aryl halides in polar aprotic solvents. researchgate.net Another widely used nucleophilic trifluoromethylating agent is trifluoromethyltrimethylsilane (CF3SiMe3), known as the Ruppert-Prakash reagent, which can introduce the CF3 group to various electrophiles, including aryl halides, in the presence of a suitable activator. illinois.educhemrxiv.org

Radical trifluoromethylation offers an alternative pathway that does not rely on pre-functionalized aryl halides. Reagents such as sodium trifluoromethanesulfinate (CF3SO2Na, Langlois' reagent) or trifluoroiodomethane (CF3I) can generate trifluoromethyl radicals, which then add to the aromatic ring. researchgate.netwikipedia.org Photoredox catalysis has emerged as a powerful tool to facilitate these radical reactions under mild conditions. wikipedia.org

| Method | Typical Reagents | Precursor Requirement | General Conditions | Key Advantages |

|---|---|---|---|---|

| Halogen Exchange | HF, SbCl₅ | Aryl-CCl₃ | High temperatures, catalyst | Scalable, uses bulk chemicals google.com |

| Copper-Mediated Cross-Coupling | CF₃COONa, CuI | Aryl-I, Aryl-Br | High temperatures (140-180 °C), polar aprotic solvent researchgate.net | Good yields for many substrates |

| Nucleophilic Trifluoromethylation | CF₃SiMe₃ (Ruppert-Prakash) | Aryl halides, aldehydes, ketones | Fluoride source (e.g., TBAF) as activator | Versatile, mild conditions illinois.educhemrxiv.org |

| Radical Trifluoromethylation | CF₃SO₂Na, t-BuOOH | Aromatic C-H bond | Metal catalyst or photoredox catalyst, room temperature | Direct C-H functionalization researchgate.netwikipedia.org |

Regioselective Nitration in Aromatic Systems

Nitration is a classic electrophilic aromatic substitution reaction essential for introducing a nitro (−NO2) group. The regiochemical outcome of this reaction is dictated by the electronic properties of the substituents already present on the aromatic ring.

Nitration of Benzaldehyde Scaffolds

The formyl group (−CHO) of benzaldehyde is an electron-withdrawing and deactivating substituent. askfilo.com Consequently, it directs incoming electrophiles, such as the nitronium ion (NO2+), primarily to the meta-position. The standard procedure for nitrating benzaldehyde involves a mixture of concentrated nitric acid (HNO3) and concentrated sulfuric acid (H2SO4), which generates the nitronium ion in situ. askfilo.com This reaction predominantly yields 3-nitrobenzaldehyde. During this process, there is a risk of the aldehyde group being oxidized to a carboxylic acid, which represents a competing reaction pathway. rsc.org

Challenges in Ortho-Nitration of Substituted Benzaldehydes

Achieving nitration at the ortho-position of benzaldehyde is challenging due to both the meta-directing nature of the formyl group and steric hindrance. askfilo.comresearchgate.net While the meta-isomer is the major product, small amounts of the ortho- and para-isomers are typically formed. chegg.com Certain reaction conditions, such as using nitrating agents like acetyl nitrate (B79036) (formed from nitric acid and acetic anhydride), have been reported to increase the proportion of the ortho-isomer, although the separation of isomers remains a significant hurdle.

In the context of synthesizing this compound, the challenge is amplified. If one were to start with 2-(trifluoromethyl)benzaldehyde, both the −CHO and −CF3 groups are strongly deactivating and meta-directing. This would direct nitration to position 5, making the desired 6-nitro isomer inaccessible through this route. Therefore, direct nitration of a pre-formed benzaldehyde derivative is not a viable strategy for obtaining the target compound.

Formylation Techniques for Aromatic Compounds

Given the regiochemical constraints of nitration, a more logical synthetic approach to this compound involves introducing the formyl group onto an appropriately substituted precursor, such as 1-nitro-2-(trifluoromethyl)benzene. However, classical formylation reactions like the Gattermann-Koch or Vilsmeier-Haack reactions are generally ineffective on strongly deactivated aromatic rings.

A more practical and industrially relevant strategy is the oxidation of a methyl group on a toluene (B28343) precursor. For instance, the synthesis of 2-nitrobenzaldehyde (B1664092) is often achieved by the oxidation of 2-nitrotoluene. chem-soc.si This multi-step process can involve the radical halogenation of the methyl group to form a benzyl (B1604629) halide, followed by hydrolysis to yield the aldehyde. A patent describing the preparation of o-trifluoromethyl benzaldehyde outlines a similar industrial process involving the hydrolysis of an o-trifluoromethyl benzal halide intermediate, which itself is prepared from the chlorination and subsequent fluorination of a xylene derivative. google.com This suggests that a plausible synthesis for this compound would start from 2-nitro-6-(trifluoromethyl)toluene, followed by the controlled oxidation of the methyl group to afford the final aldehyde product.

Stepwise and Convergent Synthetic Pathways for Polysubstituted Benzaldehydes

The strategic placement of nitro, trifluoromethyl, and aldehyde groups, along with additional bromine or hydroxyl substituents, necessitates careful consideration of the directing effects of the existing groups on the aromatic ring during electrophilic substitution reactions. The order of introduction of these substituents is crucial for a successful synthesis.

The synthesis of brominated and hydroxylated analogues of this compound provides valuable insights into the chemical behavior of this class of compounds and allows for the exploration of structure-activity relationships in various applications.

Brominated Analogues:

The introduction of a bromine atom onto the trifluoromethylbenzaldehyde scaffold can be achieved through various synthetic routes. One common approach involves the direct bromination of a trifluoromethyl-substituted precursor. For instance, the synthesis of 2-bromo-6-fluorobenzaldehyde (B104081) has been reported starting from 2-bromo-6-fluorotoluene. This method involves the bromination of the methyl group under light conditions using hydrobromic acid and hydrogen peroxide, followed by an oxidation step to form the aldehyde. While this example does not feature a trifluoromethyl group, the methodology could potentially be adapted.

A plausible stepwise synthesis for a compound like 2-bromo-6-(trifluoromethyl)benzaldehyde could start with 2-(trifluoromethyl)aniline. The amino group can be converted to a bromine atom via a Sandmeyer reaction. Subsequent oxidation of the methyl group to an aldehyde would yield the desired product.

Convergent strategies can also be employed. For example, a Grignard reaction is a potential pathway. This could involve the reaction of a brominated trifluoromethylbenzene derivative with magnesium to form a Grignard reagent, which is then reacted with a suitable formylating agent to introduce the aldehyde group. A documented synthesis of 2-(Trifluoromethyl)benzaldehyde utilizes the Grignard reaction of 2-bromobenzotrifluoride (B1265661) with N-methyl-N-phenylformamide. google.com

A specific example for the synthesis of 4-bromo-3-(trifluoromethyl)benzaldehyde involves the oxidation of (4-bromo-3-(trifluoromethyl)phenyl)methanol. This reaction highlights a common strategy where the aldehyde functionality is introduced by oxidizing a corresponding alcohol.

| Starting Material | Reagent(s) | Product | Yield (%) |

| 2-bromo-6-fluorotoluene | 1. HBr, H2O2, light 2. DMSO | 2-bromo-6-fluorobenzaldehyde | Not specified |

| 2-bromobenzotrifluoride | 1. Mg, THF 2. N-methyl-N-phenylformamide | 2-(Trifluoromethyl)benzaldehyde | 68.3% google.com |

| (4-bromo-3-(trifluoromethyl)phenyl)methanol | MnO2 | 4-bromo-3-(trifluoromethyl)benzaldehyde | Not specified |

Hydroxylated Analogues:

The synthesis of hydroxylated trifluoromethylbenzaldehydes often involves the use of a protected hydroxyl group, such as a methoxy (B1213986) ether, which is later deprotected to reveal the free hydroxyl group. This strategy is necessary because the hydroxyl group can interfere with many of the reactions used to introduce other substituents.

For the synthesis of 2-hydroxy-3,5-bis(trifluoromethyl)benzaldehyde , a reported method involves the demethylation of 2-methoxy-3,5-bis(trifluoromethyl)benzaldehyde using boron tribromide. chemicalbook.com This indicates that a viable route to hydroxylated analogues is through the corresponding methoxy-substituted precursors.

Another potential strategy for introducing a hydroxyl group is through nucleophilic aromatic substitution. For instance, the preparation of 2-hydroxy-6-trifluoromethylpyridine is achieved by reacting 2-chloro-6-trifluoromethylpyridine with an aqueous alkali metal hydroxide (B78521) at elevated temperatures and pressures. google.com This suggests that a similar displacement of a halogen atom on a trifluoromethylbenzaldehyde ring with a hydroxide ion could be a feasible synthetic step.

| Precursor | Reagent(s) | Product |

| 2-methoxy-3,5-bis(trifluoromethyl)benzaldehyde | BBr3 | 2-hydroxy-3,5-bis(trifluoromethyl)benzaldehyde |

| 2-chloro-6-trifluoromethylpyridine | aq. NaOH or KOH | 2-hydroxy-6-trifluoromethylpyridine |

These synthetic strategies, both stepwise and convergent, provide a toolbox for chemists to access a variety of substituted benzaldehydes, including the brominated and hydroxylated analogues of this compound. The choice of a particular pathway depends on the availability of starting materials, the desired substitution pattern, and the compatibility of the functional groups throughout the synthetic sequence.

Carbonyl Reactivity of the Aldehyde Functionality

The aldehyde functional group is characterized by a polarized carbon-oxygen double bond, rendering the carbonyl carbon electrophilic and susceptible to attack by nucleophiles. In this compound, this inherent electrophilicity is substantially amplified. Both the nitro (-NO₂) group and the trifluoromethyl (-CF₃) group are strong electron-withdrawing groups, which operate through inductive (-I) and resonance (-M) effects to decrease the electron density on the aromatic ring and, consequently, on the attached carbonyl carbon. This electronic feature makes the aldehyde exceptionally reactive towards nucleophilic reagents.

Nucleophilic addition is a hallmark reaction of aldehydes. The general mechanism involves the attack of a nucleophile on the electrophilic carbonyl carbon, breaking the C=O pi bond and forming a tetrahedral alkoxide intermediate. This intermediate is then typically protonated to yield the final alcohol product. The specific nature of the nucleophile and reaction conditions dictate the final product.

The Henry Reaction, or nitroaldol reaction, is a classic carbon-carbon bond-forming reaction that involves the base-catalyzed addition of a nitroalkane to an aldehyde or ketone. wikipedia.orgorganic-chemistry.org For this compound, the reaction proceeds via the following mechanistic steps:

Nitronate Formation: A base abstracts an acidic α-proton from the nitroalkane (e.g., nitromethane) to form a resonance-stabilized carbanion known as a nitronate or aci-nitro intermediate. wikipedia.org The choice of base is crucial; while strong bases can be used, milder bases are often employed to prevent side reactions. organic-chemistry.org

Nucleophilic Attack: The highly electrophilic carbonyl carbon of this compound is readily attacked by the carbon nucleophile of the nitronate ion. This step forms a tetrahedral β-nitro alkoxide intermediate. The strong electron-withdrawing groups on the benzaldehyde derivative accelerate this addition step.

Protonation: The resulting alkoxide is protonated by the conjugate acid of the base used in the first step, or by a protic solvent, to yield the final product, a β-nitro alcohol. wikipedia.org

All steps in the Henry reaction are generally reversible. wikipedia.org The resulting β-nitro alcohols are valuable synthetic intermediates that can be further transformed into other functional groups, such as nitroalkenes via dehydration, β-amino alcohols via reduction of the nitro group, or α-nitro ketones via oxidation. wikipedia.org

Table 1: Typical Catalysts and Conditions for the Henry Reaction

| Catalyst/Base Type | Specific Example | Solvent | Typical Temperature |

|---|---|---|---|

| Inorganic Base | Sodium Hydroxide (NaOH) | Water, Methanol | Room Temperature |

| Amine Base | Triethylamine (Et₃N) | Tetrahydrofuran (THF) | Room Temperature |

| Phase Transfer Catalyst | Tetrabutylammonium fluoride (TBAF) | Dichloromethane/Water | 0°C to Room Temp |

| Chiral Metal Complex | Copper(II)-bisoxazoline complex | Ethanol | -20°C to Room Temp |

Nucleophilic Addition Reactions: Mechanistic Insights

Morita-Baylis-Hillman Reaction: Aldehyde Activation and Intermediate Formation

The Morita-Baylis-Hillman (MBH) reaction is a versatile carbon-carbon bond-forming reaction that couples an activated alkene with an electrophile, typically an aldehyde, under the influence of a nucleophilic catalyst such as a tertiary amine (e.g., DABCO) or a phosphine. mdpi.comorganic-chemistry.orgwikipedia.org The reaction with this compound would follow a well-established mechanism:

Catalyst Addition: The nucleophilic catalyst (e.g., DABCO) performs a conjugate Michael addition to the activated alkene (e.g., methyl acrylate), forming a zwitterionic enolate intermediate. mdpi.com

Aldehyde Attack and Intermediate Formation: This zwitterionic intermediate, now acting as a potent carbon nucleophile, attacks the highly electrophilic carbonyl carbon of this compound. This is often the rate-determining step. wordpress.com The presence of strong electron-withdrawing groups on the aldehyde significantly enhances its reactivity and accelerates this step. wikipedia.org This addition leads to the formation of a new, more complex alkoxide intermediate.

Proton Transfer and Catalyst Elimination: An intermolecular or intramolecular proton transfer occurs, followed by the elimination of the catalyst. This final step regenerates the catalyst and forms the densely functionalized allylic alcohol product.

The reaction is known to be slow, but the high reactivity of electron-deficient aldehydes like this compound can lead to improved reaction rates and yields. wikipedia.org

Table 2: Common Components in the Morita-Baylis-Hillman Reaction

| Component | Examples | Role |

|---|---|---|

| Electrophile | This compound, p-Nitrobenzaldehyde | Substrate |

| Activated Alkene | Methyl acrylate, Acrylonitrile, Methyl vinyl ketone | Nucleophile Precursor |

| Nucleophilic Catalyst | DABCO, DBU, 3-Hydroxyquinuclidine, Triphenylphosphine | Catalyst |

| Solvent | DMF, DMSO, THF, Methanol | Reaction Medium |

Wittig-Horner Olefination with Trifluoromethylated Components

The Horner-Wadsworth-Emmons (HWE) reaction, a modification of the Wittig reaction, is a widely used method for synthesizing alkenes from aldehydes or ketones with high stereoselectivity. organic-chemistry.orgnih.gov It utilizes a phosphonate-stabilized carbanion, which is more nucleophilic than the corresponding phosphonium (B103445) ylide used in the traditional Wittig reaction. harvard.edu

The reaction of this compound with a trifluoromethylated phosphonate (B1237965), such as diethyl (2,2,2-trifluoroethyl)phosphonate, would proceed as follows:

Carbanion Formation: A base (e.g., sodium hydride, sodium methoxide) deprotonates the phosphonate ester at the carbon adjacent to the phosphorus atom, creating a nucleophilic phosphonate carbanion (ylide). organic-chemistry.org

Nucleophilic Addition: The carbanion attacks the electrophilic carbonyl carbon of this compound. This addition leads to the formation of a betaine (B1666868) or, more commonly, proceeds directly to a cyclic oxaphosphetane intermediate. organic-chemistry.orgorganic-chemistry.org

Intermediate Decomposition: The oxaphosphetane intermediate collapses in a syn-elimination process. This step is driven by the formation of a very stable phosphorus-oxygen double bond in the water-soluble phosphate (B84403) by-product. harvard.eduorganic-chemistry.org The result is the formation of the desired alkene.

When stabilized phosphonate carbanions are used, the HWE reaction typically yields (E)-alkenes with high selectivity. organic-chemistry.orgorganic-chemistry.org The ease of removal of the phosphate by-product by aqueous extraction is a significant advantage of this method over the classic Wittig reaction. nih.gov

Table 3: Reagents for Wittig-Horner Olefination

| Phosphonate Reagent | Base | Aldehyde Substrate |

|---|---|---|

| Triethyl phosphonoacetate | Sodium Hydride (NaH) | This compound |

| Diethyl benzylphosphonate | Sodium Methoxide (NaOMe) | This compound |

| Diethyl (trifluoromethyl)phosphonate | n-Butyllithium (n-BuLi) | This compound |

Condensation Reaction Mechanisms

Aldol-type condensation reactions involve the reaction of an enol or enolate ion with a carbonyl compound to form a β-hydroxy aldehyde or β-hydroxy ketone, followed by dehydration to give a conjugated enone. researchgate.net Given its highly electrophilic nature, this compound is an excellent substrate for condensation reactions with enolizable ketones or aldehydes.

The general base-catalyzed mechanism is as follows:

Enolate Formation: A base removes an acidic α-proton from a carbonyl compound (e.g., acetone) to form a nucleophilic enolate ion.

Nucleophilic Attack: The enolate attacks the carbonyl carbon of this compound, forming a tetrahedral alkoxide intermediate (the aldol (B89426) addition product).

Protonation: The alkoxide is protonated by a solvent molecule or other protic species to yield the β-hydroxy carbonyl compound.

Dehydration: Under the reaction conditions (especially with heating), this initial adduct can easily undergo dehydration (elimination of a water molecule) to form a thermodynamically stable α,β-unsaturated carbonyl compound.

Similarly, in the Knoevenagel condensation, a compound with an active methylene (B1212753) group (e.g., malonic ester) reacts with the aldehyde in the presence of a weak base to form a C=C bond after initial addition and subsequent dehydration. rsc.org The enhanced reactivity of this compound facilitates these condensation processes.

The aldehyde group exists at an intermediate oxidation state and can be readily either oxidized to a carboxylic acid or reduced to a primary alcohol. 182.160.97ucr.edu

Oxidation to a Carboxylic Acid: The oxidation of this compound to 2-Nitro-6-(trifluoromethyl)benzoic acid can be achieved using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromium(VI) reagents such as Jones reagent (CrO₃ in aqueous sulfuric acid). ucr.edu The mechanism with Jones reagent typically involves:

Hydrate (B1144303) Formation: The aldehyde reacts with water to form a hydrate.

Chromate (B82759) Ester Formation: The hydrate reacts with chromic acid to form a chromate ester.

Elimination: A base (water) removes a proton from the former carbonyl carbon, leading to the elimination of the chromium species (which is reduced from Cr(VI) to Cr(IV)) and formation of the carboxylic acid. ucr.edu

Reduction to a Primary Alcohol: The reduction of the aldehyde to 2-Nitro-6-(trifluoromethyl)benzyl alcohol is commonly performed using metal hydride reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). The mechanism is a nucleophilic addition of a hydride ion (H⁻) to the carbonyl carbon:

Hydride Attack: A hydride ion from the reducing agent attacks the electrophilic carbonyl carbon, forming a tetrahedral alkoxide intermediate.

Protonation: A subsequent workup step with a protic solvent (like water or dilute acid) protonates the alkoxide to yield the primary alcohol.

Due to their milder nature, reagents like NaBH₄ are often preferred as they selectively reduce the aldehyde group without affecting the nitro group.

Reactivity and Transformations of the Nitro Group

The nitro group is a versatile functional moiety, primarily known for its strong electron-withdrawing character and its susceptibility to reduction, which can proceed through various intermediates.

The reduction of the nitro group in this compound is a key transformation. The challenge lies in achieving chemoselectivity, which is the selective reaction of the nitro group in the presence of the reducible aldehyde group. The choice of reducing agent and reaction conditions is critical to steer the reaction towards the desired product, which can range from the corresponding hydroxylamine (B1172632) to the amine.

Commonly, catalytic hydrogenation is employed for the reduction of nitroarenes. For instance, using catalysts like palladium on carbon (Pd/C) with hydrogen gas can reduce the nitro group to an amine. However, these conditions can sometimes also reduce the aldehyde. To favor the formation of 2-amino-6-(trifluoromethyl)benzaldehyde, milder or more selective reagents are necessary. Reagents such as tin(II) chloride (SnCl₂) in hydrochloric acid or iron powder in acetic acid are often effective for the selective reduction of the nitro group while leaving the aldehyde group intact. The transformation typically proceeds through nitroso and hydroxylamine intermediates.

| Reagent/Catalyst | Conditions | Primary Product | Notes on Chemoselectivity |

|---|---|---|---|

| H₂, Pd/C | Methanol, Room Temperature | 2-Amino-6-(trifluoromethyl)benzyl alcohol | Both nitro and aldehyde groups are typically reduced. |

| SnCl₂·2H₂O | Ethanol, Reflux | 2-Amino-6-(trifluoromethyl)benzaldehyde | Highly selective for the nitro group reduction. |

| Fe, NH₄Cl | Ethanol/Water, Reflux | 2-Amino-6-(trifluoromethyl)benzaldehyde | A common and effective method for selective nitro reduction. |

| NaBH₄, CoCl₂ | Methanol, 0 °C to RT | 2-Amino-6-(trifluoromethyl)benzaldehyde | Can provide good selectivity under controlled conditions. |

The reduction of nitroaromatic compounds often begins with an electron-transfer step. The strong electron-accepting nature of the nitro group facilitates the acceptance of an electron to form a nitroarene radical anion. researchgate.net This process can occur through an "outer-sphere" electron transfer, where the electron moves from the reductant to the nitroarene without the formation of a covalent bond. nih.gov This initial single-electron transfer (SET) is a key step in many reductive processes, including those mediated by chemical reagents and electrochemical methods. nih.govrawdatalibrary.net

The formation of this radical anion intermediate is crucial. In subsequent steps, it can be further reduced and protonated to yield a nitroso intermediate, which is then reduced to a hydroxylamine and finally to an amine. nih.gov The stability and reactivity of the radical anion are influenced by the other substituents on the aromatic ring and the reaction medium.

Influence of Trifluoromethyl Substitution on Aromatic Reactivity

The trifluoromethyl (-CF₃) group is one of the most powerful electron-withdrawing groups in organic chemistry, exerting its influence primarily through a strong negative inductive effect (-I). nih.gov

The trifluoromethyl group, much like the nitro group, is strongly deactivating towards electrophilic aromatic substitution (EAS). vaia.comyoutube.com It withdraws electron density from the benzene ring, making the ring less nucleophilic and therefore less reactive towards electrophiles. doubtnut.com This deactivation is most pronounced at the ortho and para positions. Consequently, the -CF₃ group acts as a meta-director for incoming electrophiles, as the meta position is the "least deactivated" site. masterorganicchemistry.com In this compound, the ring is exceptionally deactivated due to the presence of three electron-withdrawing groups, making electrophilic aromatic substitution reactions extremely difficult to achieve.

Conversely, the strong electron-withdrawing properties of both the nitro and trifluoromethyl groups activate the aromatic ring towards nucleophilic aromatic substitution (SₙAr). These groups stabilize the negatively charged intermediate (a Meisenheimer complex) that forms when a nucleophile attacks the ring. For an SₙAr reaction to occur, a good leaving group must be present, typically at a position ortho or para to the electron-withdrawing groups. While this compound does not have a leaving group, its structure demonstrates the electronic activation necessary for such reactions. If a leaving group, such as a halogen, were present at the 3- or 5-position, the compound would be highly susceptible to attack by nucleophiles. The ortho-CF₃ group, in particular, can exert specific steric and electronic effects that influence reaction rates.

The arrangement of the aldehyde, nitro, and trifluoromethyl groups in adjacent positions on the benzene ring creates significant steric hindrance. This crowding, often referred to as an "ortho effect," can dramatically influence the molecule's reactivity. wikipedia.org

The bulky substituents can physically block the approach of reagents to the aldehyde's carbonyl carbon, potentially slowing down nucleophilic addition reactions at this site compared to a less substituted benzaldehyde. acs.org Similarly, access to the adjacent positions on the aromatic ring is restricted, which can affect substitution reactions. This steric shielding can sometimes override electronic effects, determining the ultimate regioselectivity of a reaction. masterorganicchemistry.comkhanacademy.org For instance, while the electronic properties of the substituents direct reactivity, the sheer physical bulk may prevent a reaction from occurring at the electronically favored but sterically inaccessible site.

Investigating Reaction Intermediates

The elucidation of a reaction mechanism hinges on the detection, characterization, and understanding of the role of transient intermediates. These short-lived species are critical to mapping the energy landscape of a chemical transformation. For reactions involving this compound, both experimental and computational methods can be employed to probe these fleeting molecules.

While direct spectroscopic or crystallographic characterization of transient species for this compound is not extensively documented, studies on analogous 2-nitrobenzyl compounds provide a strong basis for predicting the types of intermediates that may be formed. Photochemical reactions, for instance, are known to proceed through a series of well-defined transient species.

In the case of 2-nitrobenzyl alcohol, irradiation leads to the formation of an aci-nitro photoproduct as the primary transient species. This intermediate is generated via an intramolecular hydrogen transfer from the benzylic position to the nitro group. rsc.org Subsequent transformations of the aci-nitro intermediate can lead to other transient species, such as nitroso hydrates and benzisoxazolidines, which have been identified using techniques like laser flash photolysis and time-resolved infrared (TRIR) spectroscopy. rsc.org Given the structural similarity, it is plausible that photochemical reactions of this compound could also involve analogous aci-nitro and subsequent nitroso intermediates.

In nucleophilic addition reactions, a common pathway for aldehydes, the primary intermediate is a tetrahedral alkoxide. libretexts.org This species is formed when a nucleophile attacks the electrophilic carbonyl carbon, leading to a change in hybridization from sp² to sp³. The presence of the electron-withdrawing nitro and trifluoromethyl groups in this compound is expected to significantly enhance the electrophilicity of the carbonyl carbon, thereby facilitating the formation of this tetrahedral intermediate.

Below is a table summarizing potential transient species in reactions of this compound, based on analogies with related compounds.

| Reaction Type | Potential Transient Species | Basis for Postulation | Key Characteristics |

| Photochemical Reaction | aci-Nitro Intermediate | Analogy with 2-nitrobenzyl alcohol photoreactions rsc.org | Formed by intramolecular hydrogen transfer; highly reactive. |

| Photochemical Reaction | Nitroso Hydrate | Analogy with 2-nitrobenzyl alcohol photoreactions rsc.org | Formed from the aci-nitro intermediate via proton transfer. |

| Nucleophilic Addition | Tetrahedral Alkoxide | General mechanism for aldehyde reactions libretexts.org | Formed by nucleophilic attack on the carbonyl carbon; sp³ hybridized central carbon. |

The isolation or in-situ characterization of reaction intermediates allows for the formulation of detailed mechanistic hypotheses. For this compound, while direct isolation of transient species is challenging, mechanistic pathways can be postulated based on the expected reactivity and studies of similar molecules.

The nitration of benzaldehyde to form nitrobenzaldehydes, for instance, has been studied to understand the directing effects of the aldehyde group. These studies suggest the involvement of a complex between the nitronium ion and the aldehyde group, which influences the ortho/meta product ratio. researchgate.net While this concerns the formation of a precursor, it highlights the electronic influence of the aldehyde functionality.

A proposed general mechanism for the nucleophilic addition to this compound is depicted below:

Nucleophilic Attack: A nucleophile (Nu⁻) attacks the electrophilic carbonyl carbon of this compound.

Formation of Tetrahedral Intermediate: This attack leads to the formation of a transient tetrahedral alkoxide intermediate. The negative charge is localized on the oxygen atom.

Protonation: The alkoxide intermediate is subsequently protonated, typically by a solvent or a weak acid, to yield the final alcohol product.

The table below outlines postulated mechanistic steps for a generic nucleophilic addition reaction.

| Step | Description | Intermediate(s) | Driving Force |

| 1 | Attack of the nucleophile on the carbonyl carbon. | None | Electrophilicity of the carbonyl carbon, enhanced by the -NO₂ and -CF₃ groups. |

| 2 | Formation of the tetrahedral alkoxide. | Tetrahedral Alkoxide | Formation of a new C-Nu bond. |

| 3 | Protonation of the alkoxide. | None | Stabilization of the negatively charged oxygen. |

Further detailed mechanistic understanding for specific reactions of this compound would necessitate dedicated experimental and computational studies, including spectroscopic analysis of reaction kinetics and the use of isotopic labeling to trace the pathways of atoms throughout the transformation.

Aldehyde Group Functionalization

The aldehyde group is a primary site for nucleophilic attack, enabling the formation of numerous functional derivatives. These transformations are pivotal for carbon-carbon and carbon-nitrogen bond formations.

The addition of hydrogen cyanide (HCN) across the carbonyl double bond of this compound yields a cyanohydrin. This reaction is significant as it creates a new stereocenter. While traditional methods using HCN can be hazardous, the use of reagents like trimethylsilyl (B98337) cyanide (TMSCN) offers a safer alternative.

For stereoselective synthesis, enzymatic methods have proven highly effective. d-nb.info Oxynitrilase enzymes can catalyze the enantioselective addition of HCN to aldehydes, producing either (R)- or (S)-cyanohydrins in high optical purity. d-nb.info This biocatalytic approach allows for precise control over the stereochemistry of the resulting product, which is crucial for the synthesis of chiral molecules. d-nb.info

Table 1: Approaches to Cyanohydrin Formation

| Method | Reagent(s) | Selectivity | Key Features |

|---|---|---|---|

| Chemical Synthesis | HCN or TMSCN | Racemic (typically) | Standard laboratory procedure. |

This compound readily reacts with hydroxylamine (NH₂OH) to form the corresponding aldoxime. This reaction involves the nucleophilic addition of the amine to the carbonyl carbon, followed by dehydration.

The resulting oxime can be subsequently dehydrated to yield 2-Nitro-6-(trifluoromethyl)benzonitrile. This two-step sequence is a common and effective method for converting aldehydes into nitriles. highfine.com A variety of dehydrating agents can be employed for this transformation, each with its own reaction conditions and substrate compatibility. organic-chemistry.orgresearchgate.net The conversion proceeds smoothly for a diverse range of aromatic aldehydes. researchgate.net

Table 2: Selected Reagents for Dehydration of Oximes to Nitriles

| Reagent | Conditions | Reference |

|---|---|---|

| Oxalyl chloride / Triethylamine | Anhydrous acetonitrile, room temperature | researchgate.net |

| Thionyl chloride | Varies | highfine.com |

| Triphosgene | One-pot from aldehyde | researchgate.net |

The reaction of this compound with primary amines (R-NH₂) under mildly acidic conditions leads to the formation of imines, also known as Schiff bases. chemistrysteps.comlibretexts.org This condensation reaction involves nucleophilic addition followed by the elimination of a water molecule to form a carbon-nitrogen double bond. masterorganicchemistry.com

Conversely, reaction with a secondary amine (R₂NH) yields an enamine. masterorganicchemistry.com The mechanism is similar up to the formation of an iminium ion intermediate. libretexts.org Since secondary amines lack a second proton on the nitrogen, deprotonation occurs at an adjacent carbon atom, resulting in a carbon-carbon double bond next to the nitrogen atom. chemistrysteps.comlibretexts.org Both imines and enamines are valuable synthetic intermediates. Enamines, in particular, act as carbon nucleophiles in reactions such as the Stork enamine synthesis, enabling the formation of new C-C bonds. chemistrysteps.com

The general mechanism for both imine and enamine formation under acidic conditions involves a sequence of Protonation, Addition, Deprotonation, Protonation, Elimination, and Deprotonation. masterorganicchemistry.commasterorganicchemistry.com

Reductive alkylation, also known as reductive amination, is a powerful method for forming C-N bonds. This process combines imine formation and reduction in a single pot. The reaction of this compound with an amine derivative first forms an imine (or iminium ion) in situ. This intermediate is then immediately reduced by a hydride reagent present in the reaction mixture to yield a more complex amine. masterorganicchemistry.com

A key advantage of this method is the use of mild reducing agents, such as sodium cyanoborohydride (NaBH₃CN), which are selective for the protonated imine over the starting aldehyde. masterorganicchemistry.com This selectivity prevents the reduction of the aldehyde to an alcohol. This transformation is a versatile tool for synthesizing secondary and tertiary amines. acs.org

Nitro Group Transformations

The nitro group is a strong electron-withdrawing group that can be chemically transformed, most notably through reduction, to introduce new functionalities and enable further synthetic elaborations.

The nitro group of this compound can be selectively reduced to an amino group (-NH₂), yielding 2-Amino-6-(trifluoromethyl)benzaldehyde. Mild and selective reducing systems, such as iron powder in acetic acid (Fe/AcOH), are often used for this transformation as they can reduce the nitro group without affecting other functional groups like the aldehyde. nih.gov

The resulting aniline (B41778) derivative is a valuable intermediate for building heterocyclic ring systems. For example, it can undergo a domino reaction, such as a Friedländer annulation, where the newly formed amine and the existing aldehyde group react with a compound containing an active methylene group. nih.gov This sequence involves an initial Knoevenagel condensation followed by a cyclization and dehydration, leading to the formation of substituted quinolines. nih.gov This strategy demonstrates how the sequential functionalization of the nitro and aldehyde groups can be used to construct complex heterocyclic scaffolds from a relatively simple starting material. Intramolecular redox cyclization reactions involving intermediates derived from 2-nitrobenzaldehydes are also a known route to form other heterocyclic systems. rsc.org

Aromatic Ring Functionalization through Directed Transformations

The inherent electronic nature of the aromatic ring in this compound, influenced by the electron-withdrawing nitro and trifluoromethyl groups, dictates the regioselectivity of electrophilic aromatic substitution reactions. These directing effects are pivotal in achieving site-selective functionalization.

Site-Selective Halogenation and Cross-Coupling Precursors

The introduction of a halogen atom onto the aromatic ring of this compound is a key step in preparing versatile precursors for cross-coupling reactions. The positions meta to the strongly deactivating nitro group and ortho/para to the trifluoromethyl group are the most likely sites for electrophilic halogenation. The interplay of these electronic effects, along with steric hindrance from the adjacent substituents, governs the precise location of halogenation.

While specific literature on the direct halogenation of this compound is limited, general principles of electrophilic aromatic substitution on similarly substituted benzene rings provide valuable insights. For instance, studies on the bromination of nitrobenzene (B124822) have shown a preference for meta-substitution. rsc.org In the case of trifluoromethyl-substituted benzenes, Suzuki-Miyaura reactions of dihalogenated derivatives have demonstrated that both steric and electronic factors influence the regioselectivity of subsequent coupling reactions. researchgate.net

Once halogenated, these derivatives become prime candidates for a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Introduction of Diverse Aryl and Heteroaryl Side Chains

The halogenated derivatives of this compound are valuable intermediates for the synthesis of biaryl and heteroaryl-substituted compounds through well-established cross-coupling methodologies such as the Suzuki-Miyaura and Buchwald-Hartwig reactions.

The Suzuki-Miyaura coupling, which utilizes organoboron reagents, is a powerful tool for the formation of C-C bonds. For example, the synthesis of biphenyl (B1667301) analogues of the tuberculosis drug PA-824 involved Suzuki coupling of iodobenzyl halides with appropriate arylboronic acids to construct the biaryl side chain. nih.gov This highlights the feasibility of coupling arylboronic acids to halogenated nitroaromatic compounds. While direct examples with this compound are not extensively documented, the successful coupling of various dihalogenated trifluoromethyl-benzene derivatives with arylboronic acids suggests that similar transformations are achievable. researchgate.net The regioselectivity of these reactions is often dictated by the steric environment around the halogen, with less hindered positions reacting preferentially. researchgate.net

The synthesis of 3-trifluoromethyl-2-nitro biphenyl and 3-trifluoromethyl-4'-nitro biphenyl has been reported, indicating that cross-coupling reactions on trifluoromethylated nitroaromatic systems are viable. google.com

Furthermore, palladium-catalyzed amination reactions, such as the Buchwald-Hartwig amination, offer a route to introduce nitrogen-containing aryl and heteroaryl groups. While a specific study on halogenated this compound is not available, research has demonstrated the successful palladium-catalyzed amination of other halogenated nitrobenzaldehydes without the need for protecting the aldehyde group. researchgate.net This suggests that similar transformations could be applied to introduce diverse amino-substituted aromatic and heteroaromatic side chains.

The following table summarizes representative cross-coupling reactions on related trifluoromethyl and nitro-substituted aromatic compounds, providing a basis for potential derivatization strategies for this compound.

| Halogenated Substrate | Coupling Partner | Catalyst/Conditions | Product Type | Reference |

| 1,4-dibromo-2-(trifluoromethyl)benzene | Arylboronic acids | Pd catalyst | 2,5-diaryl-1-(trifluoromethyl)benzenes | researchgate.net |

| 2,4-dichloro-1-(trifluoromethyl)benzene | Arylboronic acids | Pd catalyst | 2,4-diphenyl-1-(trifluoromethyl)benzenes | researchgate.net |

| Iodobenzyl halides | Arylboronic acids | Suzuki coupling | Biphenyl side chains | nih.gov |

| Halogenated nitrobenzaldehyde | Secondary aliphatic amine | Pd catalyst | Secondary amine substituted nitrobenzaldehyde | researchgate.net |

| 3-amino benzotrifluoride (B45747) (diazotized) | Toluene | Ullmann-type reaction | 3-trifluoromethyl-biphenyl | google.com |

Sophisticated Spectroscopic Characterization Techniques

Vibrational Spectroscopy (FT-IR and FT-Raman)

The FT-IR and FT-Raman spectra of 2-Nitro-6-(trifluoromethyl)benzaldehyde are characterized by absorption bands corresponding to the vibrations of its specific functional groups. Analysis of the closely related 2-nitrobenzaldehyde (B1664092) provides a strong basis for assigning these bands. researchgate.net

The most characteristic vibrations include:

C=O Stretch: A strong, sharp band corresponding to the carbonyl stretching of the aldehyde group is expected in the region of 1700-1720 cm⁻¹. The exact position is influenced by the electronic effects of the nitro and trifluoromethyl groups.

NO₂ Stretches: The nitro group exhibits two distinct stretching vibrations: a symmetric stretch typically around 1340-1360 cm⁻¹ and an asymmetric stretch around 1520-1540 cm⁻¹.

C-H Stretches: The aromatic C-H stretching vibrations appear as a group of weaker bands above 3000 cm⁻¹, while the aldehyde C-H stretch gives rise to two characteristic, but often weak, bands around 2720 cm⁻¹ and 2820 cm⁻¹. docbrown.info

C-F Stretches: The C-F stretching vibrations of the trifluoromethyl group are expected to produce very strong and characteristic absorption bands in the region of 1100-1300 cm⁻¹.

Aromatic Ring Vibrations: The C=C stretching vibrations within the benzene (B151609) ring typically appear in the 1450-1600 cm⁻¹ region. docbrown.info The substitution pattern on the ring influences the specific pattern of these bands, confirming the aromaticity of the compound.

Table 2: Characteristic Vibrational Frequencies for this compound Frequencies are based on data for 2-nitrobenzaldehyde and typical ranges for functional groups. libretexts.org

| Vibrational Mode | Technique | Expected Frequency Range (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | FT-IR/FT-Raman | 3000 - 3100 | Weak to Medium |

| Aldehyde C-H Stretch | FT-IR | 2720, 2820 | Weak |

| C=O Stretch (Aldehyde) | FT-IR | 1700 - 1720 | Strong |

| NO₂ Asymmetric Stretch | FT-IR | 1520 - 1540 | Strong |

| Aromatic C=C Stretch | FT-IR/FT-Raman | 1450 - 1600 | Medium |

| NO₂ Symmetric Stretch | FT-IR | 1340 - 1360 | Strong |

| C-F Stretches (CF₃) | FT-IR | 1100 - 1300 | Very Strong |

Mass Spectrometry for Molecular Characterization

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It also provides structural information through the analysis of fragmentation patterns.

In the context of this compound, mass spectrometry is crucial for confirming its successful synthesis and for identifying any byproducts. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, which allows for the determination of its elemental formula (C₈H₄F₃NO₃).

Furthermore, techniques like Electrospray Ionization (ESI-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are instrumental in monitoring the progress of chemical reactions and identifying transient reaction intermediates. nih.gov For instance, in a potential synthesis of this compound from 2-nitro-6-(trifluoromethyl)toluene, MS could be used to detect intermediates such as the corresponding benzyl (B1604629) bromide or benzyl alcohol derivatives. The fragmentation pattern in the mass spectrum would show characteristic losses, such as the loss of the aldehyde group (-CHO), the nitro group (-NO₂), or fluorine atoms, which helps in confirming the structure of the final product and any related species. nist.gov

X-ray Crystallography for Absolute Structure Determination

Single-crystal X-ray crystallography is the definitive method for determining the absolute three-dimensional structure of a crystalline solid. This technique provides precise information on bond lengths, bond angles, and the conformation of the molecule, confirming its atomic connectivity and stereochemistry unequivocally.

A thorough search of prominent crystallographic databases, including the Cambridge Structural Database (CSD) and the Crystallography Open Database (COD), yielded no specific crystal structure data for this compound. Consequently, detailed crystallographic parameters such as unit cell dimensions, space group, and atomic coordinates for this specific compound are not publicly available at this time. Such data would be invaluable for understanding the solid-state packing and intermolecular interactions, which are influenced by the sterically demanding and electron-withdrawing nitro and trifluoromethyl groups adjacent to the aldehyde.

In Situ Spectroscopic Methods for Reaction Monitoring

In situ spectroscopic techniques, such as Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy, are powerful tools for real-time monitoring of chemical reactions. They allow for the tracking of reactant consumption, intermediate formation, and product generation without the need for sample extraction, providing critical insights into reaction kinetics and mechanisms.

Despite the utility of these methods for monitoring complex organic syntheses, a review of the scientific literature did not reveal any studies where in situ spectroscopic methods were explicitly applied to monitor the synthesis of or subsequent reactions involving this compound. While general methodologies for monitoring nitration, trifluoromethylation, and aldehyde reactions using these techniques are well-established, specific application data—such as real-time spectral data, kinetic profiles, or mechanistic investigations for this particular compound—have not been reported. Such studies would be beneficial for optimizing reaction conditions, improving yields, and ensuring process safety during its synthesis.

Computational Chemistry and Theoretical Modeling

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory is a cornerstone of modern computational chemistry, balancing accuracy and computational cost effectively. It is widely used to predict a variety of molecular properties by calculating the electron density of a system.

Geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. This stable 3D structure is crucial for predicting other molecular properties accurately. For 2-Nitro-6-(trifluoromethyl)benzaldehyde, the process involves calculating the forces on each atom and adjusting their positions until a stable equilibrium geometry is reached.

Due to the presence of the aldehyde (-CHO) and trifluoromethyl (-CF3) groups on the benzene (B151609) ring, rotational isomers, or conformers, are possible. Conformational analysis of similarly substituted benzaldehydes, such as 2-trifluoromethylbenzaldehyde, has been investigated computationally. These studies reveal that the planarity of the aldehyde group with respect to the benzene ring is a key factor.

For 2-substituted trifluoromethyl-benzaldehydes, two primary planar conformers are considered: the O-anti form, where the aldehyde oxygen is directed away from the trifluoromethyl group, and the O-syn form, where it is directed towards it. cdnsciencepub.com Studies on 2-trifluoromethylbenzaldehyde have shown that both the cis (O-syn) and trans (O-anti) conformers are planar, with the trans form being the more stable, predominant conformer. rsc.org The presence of the nitro group in this compound introduces further steric and electronic effects that would be precisely quantified through DFT calculations to determine the relative energies and rotational barriers between conformers.

Table 1: Predicted Conformational Properties of this compound This table presents expected outcomes from DFT calculations based on analyses of similar compounds.

| Parameter | O-anti Conformer | O-syn Conformer |

|---|---|---|

| Dihedral Angle (C-C-C=O) | ~180° | ~0° |

| Relative Energy | Lower (More Stable) | Higher (Less Stable) |

| Predicted Population at 305 K | >95% | <5% |

The electronic structure of a molecule governs its reactivity. DFT calculations provide valuable information about the distribution of electrons and the energies of molecular orbitals.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in chemical reactions. The HOMO is associated with the ability to donate electrons, while the LUMO is associated with the ability to accept electrons. dergipark.org.tr The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. dergipark.org.trmalayajournal.org A smaller gap suggests higher reactivity and lower kinetic stability. malayajournal.org For this compound, the electron-withdrawing nature of both the nitro and trifluoromethyl groups is expected to lower the energy of the LUMO significantly, making the molecule a good electron acceptor.

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the molecule's surface. acadpubl.eu It is invaluable for identifying the reactive sites for electrophilic and nucleophilic attack. dergipark.org.tr In an MEP map, regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and are prone to nucleophilic attack. malayajournal.orgresearchgate.net For this molecule, negative potential is expected around the oxygen atoms of the nitro and aldehyde groups, indicating sites for electrophilic interaction. In contrast, positive potential would be located on the hydrogen atoms. acadpubl.eu

Table 2: Key Electronic Properties from DFT Calculations

| Property | Definition | Significance for this compound |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating capability. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting capability; expected to be low due to electron-withdrawing groups. |

| HOMO-LUMO Gap (ΔE) | ΔE = ELUMO - EHOMO | Relates to chemical reactivity and kinetic stability. A smaller gap implies higher reactivity. |

| Molecular Electrostatic Potential (MEP) | 3D map of the electrostatic potential on the electron density surface | Identifies sites for electrophilic (negative regions) and nucleophilic (positive regions) attack. |

DFT calculations can accurately predict various spectroscopic parameters, which is essential for structure elucidation and characterization.

NMR Chemical Shifts: Theoretical calculations of nuclear magnetic shielding are widely used to predict ¹H and ¹³C NMR chemical shifts. uzh.chaps.org The Gauge-Including Atomic Orbital (GIAO) method is commonly employed within DFT for this purpose. nih.gov The accuracy of these predictions depends on the choice of the functional and basis set. nih.gov For this compound, DFT can predict the chemical shifts for each unique proton and carbon atom, aiding in the assignment of experimental spectra.

Vibrational Frequencies: Theoretical vibrational analysis provides the frequencies and intensities of infrared (IR) and Raman spectra. DFT calculations can determine the harmonic vibrational frequencies corresponding to the fundamental modes of the molecule. epa.gov These calculated frequencies are often scaled to correct for anharmonicity and limitations in the theoretical model, leading to excellent agreement with experimental data. For this compound, characteristic vibrational modes for the aldehyde C=O stretch, the aromatic C-H stretches, and the symmetric and asymmetric stretches of the NO₂ group can be precisely calculated and assigned.

Table 3: Predicted Key Vibrational Frequencies (cm⁻¹) for this compound Values are based on DFT calculations for similar compounds like 2-nitrobenzaldehyde (B1664092) and are illustrative.

| Vibrational Mode | Expected Frequency Range (Scaled) |

|---|---|

| Aromatic C-H Stretch | 3100 - 3050 |

| Aldehyde C-H Stretch | ~2910 |

| Aldehyde C=O Stretch | ~1700 |

| NO₂ Asymmetric Stretch | ~1530 |

| NO₂ Symmetric Stretch | ~1350 |

| C-CF₃ Stretch | ~1320 |

| C-NO₂ Stretch | ~850 |

Reaction Pathway Elucidation and Transition State Analysis

Computational chemistry is a powerful tool for exploring reaction mechanisms. By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and, most importantly, transition states. The analysis of transition states provides the activation energy, which is the energetic barrier that must be overcome for a reaction to occur.

For a molecule like this compound, DFT can be used to model various reactions, such as nucleophilic addition to the aldehyde group or aromatic substitution. Computational studies can determine whether a reaction proceeds through a stepwise or concerted mechanism and can identify the rate-determining step. For example, in studies of [3+2] cycloaddition reactions involving nitroalkenes, DFT has been used to show that the processes occur via polar, single-step mechanisms. mdpi.com

Many chemical transformations rely on catalysts to proceed efficiently. Computational modeling is instrumental in unraveling the complex steps of a catalytic cycle. It allows for the characterization of catalyst-substrate interactions, intermediates, and transition states within the cycle. rsc.org

Given the trifluoromethyl group, reactions involving this moiety are of significant interest. Computational studies have been performed on the mechanistic aspects of aryl–CF₃ bond formation, often involving transition metal catalysts like Palladium or Copper. nih.govmontclair.edu These studies use DFT to evaluate different proposed pathways, calculate the energetics of oxidative addition and reductive elimination steps, and ultimately rationalize how the catalyst facilitates the reaction. Such computational approaches could be applied to understand and optimize catalytic reactions involving this compound as a substrate.

Reactivity and Selectivity Prediction

A primary goal of computational modeling is to predict how a molecule will behave in a chemical reaction. By integrating the insights from electronic structure analysis and reaction pathway elucidation, it is possible to predict both the reactivity and selectivity of a compound.

The reactivity of this compound can be predicted using global reactivity descriptors derived from HOMO and LUMO energies (e.g., chemical hardness, electrophilicity index). malayajournal.org The MEP map provides a more localized picture, indicating which sites are most susceptible to attack. malayajournal.org

Selectivity (e.g., regioselectivity or stereoselectivity) can be predicted by comparing the activation energies of different possible reaction pathways. The pathway with the lowest activation energy barrier will be the kinetically favored one, and its product will be the major product observed. For instance, in a reaction with a nucleophile, DFT calculations can compare the activation energies for attack at the aldehyde carbon versus attack at the aromatic ring to predict the regioselectivity of the reaction.

Global and Local Chemical Reactivity Descriptors (e.g., Electrophilicity Index, Fukui Functions)

A thorough search of scientific databases and computational chemistry literature did not yield specific studies that have calculated the global and local chemical reactivity descriptors for this compound. Descriptors such as the electrophilicity index, which quantifies the ability of a molecule to accept electrons, and Fukui functions, which identify the most electrophilic and nucleophilic sites within a molecule, are powerful tools in predicting chemical behavior.

For a molecule like this compound, one would anticipate that the presence of the electron-withdrawing nitro (-NO₂) and trifluoromethyl (-CF₃) groups would significantly influence its electronic properties. The benzaldehyde (B42025) moiety itself presents a key reactive site at the carbonyl carbon. Theoretical calculations, typically employing Density Functional Theory (DFT), would be necessary to precisely quantify these effects and generate data for reactivity indices.

In the absence of specific published data, a hypothetical table of such descriptors remains unpopulated.

Table 1: Hypothetical Global and Local Chemical Reactivity Descriptors for this compound

| Descriptor | Calculated Value |

|---|---|

| Electrophilicity Index (ω) | Data not available |

| Chemical Hardness (η) | Data not available |

| Electronic Chemical Potential (μ) | Data not available |

| Condensed Fukui Functions (fₖ⁺, fₖ⁻) | |

| Carbonyl Carbon (C=O) | Data not available |

| Aromatic Ring Carbons | Data not available |

This table is for illustrative purposes only, as no specific computational studies were found to provide these values.

Stereochemical Outcome Prediction and Enantioselectivity Studies

Similarly, there is a lack of specific published research focusing on the use of this compound in computational studies for predicting stereochemical outcomes and enantioselectivity. Aldehydes are common substrates in a variety of asymmetric reactions, where chiral catalysts or auxiliaries are used to control the formation of a specific stereoisomer.

Computational modeling plays a crucial role in understanding the mechanisms of such reactions. By calculating the transition state energies for the formation of different stereoisomers, researchers can predict which product is likely to be favored. This is particularly valuable in the design of new catalysts and the optimization of reaction conditions for high enantioselectivity.

While the steric and electronic properties of the ortho-nitro and trifluoromethyl groups in this compound would undoubtedly exert a significant influence on the stereochemical course of reactions in which it participates, no specific computational models or enantioselectivity predictions for this compound were found in the available literature. Therefore, a data table of predicted vs. experimental enantiomeric excess for reactions involving this compound cannot be constructed.

Table 2: Hypothetical Enantioselectivity Prediction Data for a Reaction Involving this compound

| Reaction Type | Chiral Catalyst/Auxiliary | Predicted Enantiomeric Excess (% ee) | Experimental Enantiomeric Excess (% ee) |

|---|

This table is for illustrative purposes only, as no specific computational studies predicting enantioselectivity for this compound were found.

Synthetic Utility As a Versatile Building Block in Organic Synthesis

Precursor for Trifluoromethylated Heterocyclic Systems

The presence of both an electrophilic aldehyde and a reducible nitro group in a sterically defined ortho arrangement makes 2-Nitro-6-(trifluoromethyl)benzaldehyde an ideal starting material for the synthesis of fused heterocyclic compounds containing the valuable trifluoromethyl moiety.

Synthesis of Substituted Indoles

A significant application of ortho-nitrobenzaldehydes is in the construction of the indole (B1671886) nucleus, a core structure in numerous pharmaceuticals and natural products. An efficient, multi-step synthesis utilizes this compound to produce 2-(trifluoromethyl)indoles. nih.gov The process begins with a catalytic olefination reaction, which converts the aldehyde into a trifluoromethylated ortho-nitrostyrene. This intermediate is then reacted with a secondary amine, such as pyrrolidine, to form an α-CF₃-β-(2-nitroaryl) enamine. The final and key step is a one-pot reductive cyclization of the enamine. Using an iron-acetic acid system (Fe/AcOH), the nitro group is reduced to an amine, which spontaneously undergoes an intramolecular cyclization to furnish the desired 2-(trifluoromethyl)indole skeleton. nih.gov This method has demonstrated broad synthetic scope, achieving good to high yields. nih.gov

Table 1: Synthesis of 2-(Trifluoromethyl)indoles from this compound This table represents a general synthetic pathway; specific yields for the 6-CF₃ substituted indole were not detailed in the cited source but are expected to be comparable to other derivatives.

| Step | Reaction | Reagents & Conditions | Key Transformation |

|---|---|---|---|

| 1 | Catalytic Olefination | CF₃CCl₃, CuCl₂·2H₂O, N₂H₄·H₂O, Ethylenediamine, Ethylene glycol | Conversion of the aldehyde to a trifluoromethylated styrene (B11656) derivative. |

| 2 | Enamine Formation | Pyrrolidine, Room Temperature | Reaction of the styrene with a secondary amine to form an enamine. nih.gov |

Formation of Quinoxaline (B1680401) and Quinazoline Derivatives

Quinoxalines and quinazolines are privileged scaffolds in medicinal chemistry. The synthesis of quinoxaline derivatives often involves the condensation of an aromatic ortho-diamine with an α-dicarbonyl compound. sapub.org this compound is a valuable precursor for this transformation. The synthetic strategy involves the initial reduction of the nitro group to an amine, forming a 2-amino-6-(trifluoromethyl)benzaldehyde. This intermediate can then react with another ortho-diamine. The aldehyde group of the first molecule and one amino group of the second molecule condense, and subsequent cyclization and oxidation steps lead to the formation of the trifluoromethyl-substituted quinoxaline ring system.

Similarly, quinazolinone scaffolds can be accessed from this precursor. researchgate.net A common route involves the reaction of a 2-aminobenzaldehyde (B1207257) derivative with a source of a second nitrogen and carbonyl group, such as an amide or isocyanate, followed by cyclization. The dual functionality of this compound, once the nitro group is reduced, makes it an adept participant in these classical heterocyclic syntheses. nih.gov

Cyclization Reactions to Imidazooxazine Scaffolds

While specific literature detailing the direct use of this compound for imidazooxazine synthesis is limited, its structure is amenable to such cyclizations. The general synthesis of these scaffolds can involve the reaction of a 2-amino-N-propargylaniline derivative with an aldehyde. A plausible synthetic route would involve the reduction of the nitro group of this compound to an amine, followed by propargylation. The resulting intermediate could then undergo an intramolecular cyclization or react with another component to form the fused imidazooxazine system. The electron-withdrawing nature of the trifluoromethyl group could influence the reactivity and regioselectivity of the cyclization process.

Utilization in the Synthesis of Trifluoromethylated Pyrans and Pyridones

The synthesis of highly substituted pyrans and pyridones can be achieved through various condensation and cycloaddition reactions. The aldehyde group in this compound can act as an electrophile in reactions with active methylene (B1212753) compounds. For instance, a Knoevenagel condensation with a malonate derivative, followed by a Michael addition and subsequent cyclization, could provide access to trifluoromethylated pyridone or pyran systems. The trifluoromethyl group is a crucial substituent in many modern agrochemicals and pharmaceuticals, and incorporating it into these heterocyclic rings is of significant interest. nih.gov

Participation in Multi-Component and Cascade Reactions

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a complex product. mdpi.com Aldehydes are frequent participants in well-known MCRs like the Ugi and Passerini reactions. beilstein-journals.org this compound can serve as the aldehyde component in these reactions, allowing for the rapid assembly of complex molecules incorporating its unique substitution pattern. For example, in an Ugi four-component reaction, it could react with an amine, a carboxylic acid, and an isocyanide to generate an α-acylaminoamide scaffold bearing the 2-nitro-6-(trifluoromethyl)phenyl group. beilstein-journals.org

Cascade reactions, which involve a sequence of intramolecular transformations, are also enabled by the functionalities of this molecule. researchgate.net A notable example is the reductive cyclization to form indoles, which is a type of cascade process initiated by the reduction of the nitro group. nih.gov Such tandem transformations are highly valued for their atom and step economy, streamlining the synthesis of complex molecular architectures. rsc.org

Contribution to the Assembly of Complex Organic Scaffolds

The true utility of a building block lies in its ability to facilitate the construction of larger, more complex organic structures. The heterocyclic systems derived from this compound—such as indoles, quinoxalines, and products from MCRs—serve as intermediates for further elaboration. The trifluoromethyl group enhances metabolic stability and binding affinity in many bioactive molecules, making this building block particularly valuable in drug discovery programs. The functional handles present in the resulting heterocycles can be used for subsequent cross-coupling reactions or other modifications, enabling the synthesis of diverse chemical libraries for biological screening.

Strategic Intermediate in Medicinal and Agrochemical Synthesis (General Building Block Role)

The primary utility of this compound in medicinal and agrochemical synthesis lies in its role as a precursor to substituted quinolines. The quinoline (B57606) scaffold is a privileged structure in drug discovery and agrochemistry, with numerous derivatives exhibiting a wide range of biological activities, including antimalarial, antibacterial, antifungal, and herbicidal properties.

A key synthetic strategy employing this compound is the Friedländer annulation. This powerful reaction allows for the construction of the quinoline ring system in a single step from a 2-aminoaryl aldehyde or ketone and a compound containing an active methylene group (e.g., β-ketoesters). A significant advantage of using this compound is that the required 2-aminobenzaldehyde intermediate can be generated in situ. This is typically achieved through the reduction of the nitro group, often using reagents like iron powder in acetic acid. nih.gov This one-pot reductive cyclization is highly efficient and avoids the need to isolate the often-unstable 2-aminobenzaldehyde derivative.

The general scheme for the synthesis of 8-(trifluoromethyl)quinolines from this compound via a one-pot Friedländer reaction is depicted below:

Reaction Scheme:

In this reaction, the nitro group of this compound is first reduced to an amine. The resulting in situ generated 2-Amino-6-(trifluoromethyl)benzaldehyde then undergoes a condensation reaction with an active methylene compound, followed by cyclization and dehydration to afford the corresponding 8-(trifluoromethyl)quinoline (B1315200) derivative.

This methodology allows for the introduction of various substituents onto the quinoline ring system by simply changing the active methylene compound used in the reaction. For example, the use of different β-ketoesters can lead to a library of quinoline-3-carboxylates, which are known to possess interesting biological properties.

Below is a data table showcasing representative examples of substituted quinolines that can be synthesized from this compound and various active methylene compounds, based on the well-established Friedländer synthesis protocol for related 2-nitrobenzaldehydes. nih.gov

Table 1: Potential 8-(Trifluoromethyl)quinoline Derivatives from this compound

| Active Methylene Compound | R¹ | R² | Potential Product |

|---|---|---|---|

| Ethyl acetoacetate | CH₃ | COOEt | Ethyl 2-methyl-8-(trifluoromethyl)quinoline-3-carboxylate |

| Diethyl malonate | OEt | COOEt | Ethyl 2-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylate |

| Acetylacetone | CH₃ | COCH₃ | 2-Acetyl-3-methyl-8-(trifluoromethyl)quinoline |

| Cyclohexanone | - | (CH₂)₄ | 1,2,3,4-Tetrahydroacridine-9-carbaldehyde, 5-(trifluoromethyl)- |

This table illustrates the versatility of this compound as a building block. The specific reaction conditions and yields would require experimental optimization for each substrate combination.

The resulting 8-(trifluoromethyl)quinoline derivatives are valuable targets for further chemical modification to develop novel drug candidates and agrochemicals. The trifluoromethyl group is a particularly desirable feature in these applications, as it can enhance metabolic stability, lipophilicity, and binding affinity of the molecule to its biological target.